molecular formula C7H10N4O B3053394 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 5346-61-2

5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B3053394
CAS RN: 5346-61-2
M. Wt: 166.18 g/mol
InChI Key: BLEZVCYUFBTTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the IUPAC name 2-(5-amino-1H-pyrazol-1-yl)ethanol . It has a molecular weight of 127.15 . This compound is used in laboratory chemicals .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile:

Pharmaceutical Applications

5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a promising compound in the pharmaceutical industry due to its potential therapeutic properties. It has been studied for its antiproliferative activity , particularly against tumor cell lines, making it a candidate for cancer treatment . Additionally, its structure allows for modifications that can enhance its efficacy and reduce side effects.

Antimicrobial Agents

This compound has shown significant potential as an antimicrobial agent . Research indicates that derivatives of pyrazole, including 5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile, exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains . This makes it a valuable candidate for developing new antibiotics and antifungal medications.

Catalysis in Organic Synthesis

In organic chemistry, 5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile can be used as a catalyst . Its unique structure facilitates various chemical reactions, including condensation and cyclization reactions . This application is crucial for the synthesis of complex organic molecules, which are essential in pharmaceuticals and materials science.

Coordination Chemistry

The compound’s ability to act as a ligand in coordination chemistry is another significant application. It can form stable complexes with various metal ions, which are useful in catalysis, material science, and bioinorganic chemistry . These complexes can exhibit unique properties that are beneficial in various industrial processes.

Agricultural Chemicals

5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile has potential applications in agriculture as a pesticide or herbicide . Its derivatives have been studied for their ability to inhibit the growth of pests and weeds, contributing to more effective and environmentally friendly agricultural practices .

Material Science

In material science, this compound can be used in the development of new materials with specific properties. For example, its derivatives can be incorporated into polymers to enhance their thermal stability and mechanical strength . This application is particularly relevant in the production of advanced materials for various industrial uses.

Analytical Chemistry

The compound is also valuable in analytical chemistry . It can be used as a reagent for the detection and quantification of various substances in complex mixtures . This application is essential for environmental monitoring, quality control in manufacturing, and clinical diagnostics.

Biological Research

Finally, 5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile is used in biological research to study its effects on different biological systems. Its interactions with enzymes, receptors, and other biomolecules provide insights into its potential therapeutic applications and mechanisms of action .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-5-6(4-8)7(9)11(10-5)2-3-12/h12H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZVCYUFBTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277317
Record name 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5346-61-2
Record name NSC1653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV7U756SUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.